![molecular formula C7H8ClNO2 B1378818 Benzo[d][1,3]dioxol-4-amine hydrochloride CAS No. 1461707-76-5](/img/structure/B1378818.png)
Benzo[d][1,3]dioxol-4-amine hydrochloride
Overview
Description
Benzo[d][1,3]dioxol-4-amine hydrochloride: is a chemical compound with the molecular formula C7H7NO2·HCl It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring
Mechanism of Action
Target of Action
Benzo[d][1,3]dioxol-4-amine hydrochloride has been found to exhibit significant effects on the growth of certain organisms and cells . .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that affect the growth and development of the organisms or cells .
Biochemical Pathways
It is known that the compound can influence the growth of certain organisms and cells , suggesting that it may interact with biochemical pathways related to growth and development.
Result of Action
this compound has been found to have significant effects on the growth of certain organisms and cells . For example, some compounds have shown potent growth inhibition properties against human cancer cell lines . .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
Benzo[d][1,3]dioxol-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with auxin receptors, enhancing root growth in plants . The nature of these interactions often involves binding to specific active sites on the enzymes or receptors, leading to modulation of their activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to enhance auxin response reporter’s transcriptional activity, thereby promoting root growth in plants . This indicates its potential impact on cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as auxin receptors, and modulates their activity. This binding interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression . The compound’s ability to enhance auxin response reporter’s transcriptional activity further highlights its role in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting root growth in plants . At higher doses, it can lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it undergoes metabolic transformations that can affect its activity and efficacy . These metabolic pathways are crucial for understanding how the compound is processed within the body and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise mechanism of action and potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-nitrobenzo[d][1,3]dioxole: One common method involves the reduction of 4-nitrobenzo[d][1,3]dioxole using hydrogen gas in the presence of a catalyst such as Raney nickel.
Hydrochloride Formation: The benzo[d][1,3]dioxol-4-amine can be converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent such as 1,4-dioxane at room temperature.
Industrial Production Methods: Industrial production methods for benzo[d][1,3]dioxol-4-amine hydrochloride typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[d][1,3]dioxol-4-amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Various amine derivatives.
Substitution: Substituted benzo[d][1,3]dioxole compounds.
Scientific Research Applications
Chemical Applications
Organic Synthesis:
Benzo[d][1,3]dioxol-4-amine hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its derivatives are often employed in the synthesis of specialized compounds due to their unique structural properties.
Oxidation and Reduction Reactions:
The compound can undergo oxidation and reduction reactions, forming various derivatives such as nitroso compounds and amines. These transformations are essential for developing new chemical entities with potential applications in drug development and material science.
Biological Applications
Enzyme Interactions:
In biological research, this compound is used to study enzyme interactions. It has been shown to enhance auxin receptor activity in plants, promoting root growth by modulating gene expression related to growth regulation. This property makes it a valuable tool for investigating biochemical pathways.
Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, novel pyrazole derivatives synthesized from Benzo[d][1,3]dioxol-4-amine have demonstrated significant antifungal and antibacterial properties, suggesting potential applications in developing new antimicrobial agents.
Antitumor Activity:
The compound has been evaluated for its antitumor effects. Studies have shown that certain derivatives can induce apoptosis in various cancer cell lines, such as T47D human breast cancer cells. For example, one derivative exhibited an EC₅₀ value as low as 0.004 µM, indicating potent activity against tumor cells.
Antitumor Efficacy Study
A study evaluated the antitumor efficacy of derivatives of Benzo[d][1,3]dioxol-4-amine against various cancer cell lines:
Compound | Cell Line | EC₅₀ (µM) | Mechanism |
---|---|---|---|
5d | T47D | 0.008 | Apoptosis induction via tubulin polymerization inhibition |
5e | MX-1 | 0.004 | Apoptosis induction through caspase activation |
These results highlight the potential for developing new therapies based on this compound's structure.
Synthesis of Derivatives
A unified total synthesis approach was developed for benzo[d][1,3]dioxole-type aporphines and coptisines using Benzo[d][1,3]dioxol-4-amine as a precursor. This method showcased efficient synthesis with enantioselectivity greater than 99% for several target compounds .
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-amine: Similar structure but with the amine group at a different position.
Benzo[d][1,3]dioxol-6-amine: Another positional isomer with the amine group at the 6-position.
Benzo[d][1,3]dioxole: The parent compound without the amine group.
Uniqueness: Benzo[d][1,3]dioxol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the amine group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .
Biological Activity
Benzo[d][1,3]dioxol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and various biological effects supported by research findings.
Chemical Structure:
- Molecular Formula: C₇H₇ClN₂O₂
- CAS Number: 1668-84-4
- InChI Key: KQMXPHISFRKBJP-UHFFFAOYSA-N
The synthesis of this compound typically involves the reduction of 4-nitrobenzo[d][1,3]dioxole using Raney nickel in ethanol under hydrogen atmosphere. This method yields the desired amine compound which can be further purified for biological assays.
2.1 Antimicrobial Properties
Research has shown that derivatives of Benzo[d][1,3]dioxol-4-amine exhibit notable antimicrobial activity . For instance, studies have synthesized novel pyrazole derivatives from this compound, which demonstrated significant antifungal and antibacterial properties. These findings suggest potential applications in developing new antimicrobial agents .
2.2 Antitumor Activity
This compound has been evaluated for its antitumor effects . A study reported that certain derivatives induced apoptosis in cancer cell lines, particularly T47D human breast cancer cells. Compounds derived from this scaffold showed EC₅₀ values as low as 0.004 µM, indicating potent activity against tumor cells .
3.1 Target Interactions
The compound interacts with various molecular targets:
- Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and clearance.
- Receptor Modulation: The compound also targets the Ephrin type-B receptor 4, influencing processes such as cell migration and differentiation .
3.2 Biochemical Pathways
Benzo[d][1,3]dioxol-4-amine influences several biochemical pathways:
- It enhances auxin receptor activity in plants, promoting root growth through modulation of gene expression related to growth regulation.
- The compound's ability to bind to specific biomolecules suggests it can alter cellular signaling pathways, impacting cellular metabolism and function .
4.1 Antitumor Efficacy Study
In a notable study on antitumor efficacy, derivatives of Benzo[d][1,3]dioxol-4-amine were tested against various cancer cell lines:
Compound | Cell Line | EC₅₀ (µM) | Mechanism |
---|---|---|---|
5d | T47D | 0.008 | Apoptosis induction via tubulin polymerization inhibition |
5e | MX-1 | 0.004 | Apoptosis induction through caspase activation |
These results highlight the potential for developing new therapies based on this compound's structure .
5. Conclusion
This compound demonstrates a broad spectrum of biological activities including antimicrobial and antitumor properties. Its mechanisms involve enzyme inhibition and receptor modulation, with significant implications for drug development and therapeutic applications.
Continued research into this compound could lead to the discovery of new pharmacological agents and enhance our understanding of its role in various biochemical pathways.
Properties
IUPAC Name |
1,3-benzodioxol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAASZBYAYVVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-76-5 | |
Record name | 2H-1,3-benzodioxol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.